molecular formula C7H5Cl2F2NO B2864599 3,5-Dichloro-4-(difluoromethoxy)aniline CAS No. 101847-52-3

3,5-Dichloro-4-(difluoromethoxy)aniline

Cat. No.: B2864599
CAS No.: 101847-52-3
M. Wt: 228.02
InChI Key: JBLIDOJYHVLMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H5Cl2F2NO and a molecular weight of 228.02 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)aniline typically involves the chlorination and fluorination of aniline derivatives. One common method includes the reaction of 3,5-dichloroaniline with difluoromethyl ether under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-(difluoromethoxy)aniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIDOJYHVLMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.